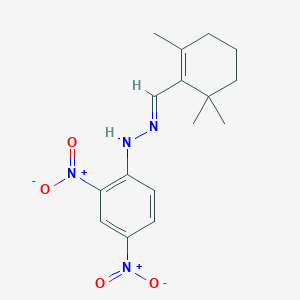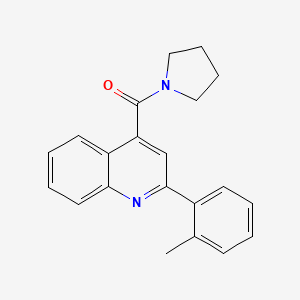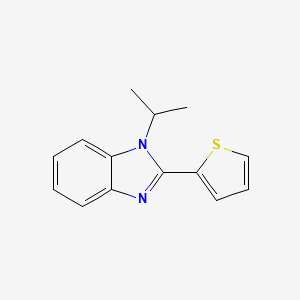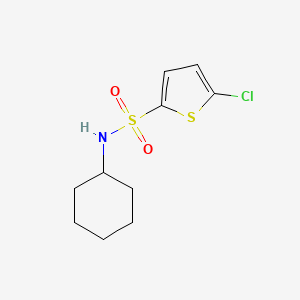![molecular formula C11H13ClN4OS B5819474 3-[(5-chloro-2-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5819474.png)
3-[(5-chloro-2-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-chloro-2-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine, also known as CMTBTA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 3-[(5-chloro-2-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In one study, 3-[(5-chloro-2-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine was found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It was also found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects
3-[(5-chloro-2-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. These effects suggest that 3-[(5-chloro-2-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine may have potential as an anti-inflammatory and antioxidant agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(5-chloro-2-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine in lab experiments is that it has been shown to have low toxicity. It has also been found to have good solubility in water, which makes it easy to use in experiments. However, one limitation is that there is limited information available on its pharmacokinetics and pharmacodynamics. This makes it difficult to determine the optimal dosage and administration route for therapeutic use.
Orientations Futures
There are several potential future directions for the research of 3-[(5-chloro-2-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine. One direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more specific and effective therapeutic agents. Another direction is to study its pharmacokinetics and pharmacodynamics in order to determine the optimal dosage and administration route for therapeutic use. Additionally, more studies are needed to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders.
Méthodes De Synthèse
The synthesis of 3-[(5-chloro-2-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine involves a multi-step process that starts with the reaction of 5-chloro-2-methoxybenzaldehyde with thiosemicarbazide to form 5-chloro-2-methoxybenzaldehyde thiosemicarbazone. This intermediate is then reacted with methyl iodide to form 5-chloro-2-methoxybenzylthiosemicarbazide. The final step involves the reaction of 5-chloro-2-methoxybenzylthiosemicarbazide with methyl isocyanate to form 3-[(5-chloro-2-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine.
Applications De Recherche Scientifique
3-[(5-chloro-2-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In one study, 3-[(5-chloro-2-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine was found to inhibit the growth of breast cancer cells by inducing apoptosis. Another study found that 3-[(5-chloro-2-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine had a protective effect against oxidative stress-induced liver damage in rats. These findings suggest that 3-[(5-chloro-2-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine may have potential as a therapeutic agent for various diseases.
Propriétés
IUPAC Name |
3-[(5-chloro-2-methoxyphenyl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4OS/c1-7-14-15-11(16(7)13)18-6-8-5-9(12)3-4-10(8)17-2/h3-5H,6,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXOWMPVPSYKAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)SCC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 5-{[(2-methoxyphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5819396.png)
![2-[(aminocarbonothioyl)(3,4-dimethylphenyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5819398.png)



![methyl 4-methyl-2-[(4-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5819423.png)
![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5819434.png)
![2-(4-chlorophenyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5819436.png)
![1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone](/img/structure/B5819444.png)
![N-{3,5-dichloro-2-[(3-methylbenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5819445.png)
![2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5819467.png)
![3-[2-(3-isopropylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5819469.png)

